2-Ethoxy-4-iodopyridine
Overview
Description
2-Ethoxy-4-iodopyridine is a chemical compound with the molecular formula C7H8INO. It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that iodopyridines are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, the targets could be various organic compounds that undergo such reactions.
Mode of Action
2-Ethoxy-4-iodopyridine likely interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide (like iodopyridine) in the presence of a palladium catalyst . The iodine atom in this compound acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of various organic compounds . The exact effects would depend on the specific compounds that are synthesized as a result of its action.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other reactants and catalysts, the temperature and pH of the reaction environment, and the presence of any inhibitors or enhancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 2-ethoxypyridine using iodine in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-iodopyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or alcohols can be used, typically in the presence of a base.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Iodide derivatives.
Substitution: Derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
2-Ethoxy-4-iodopyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Ethoxy-4-iodopyridine is similar to other iodinated pyridines, such as 4-iodopyridine and 2-iodopyridine. the presence of the ethoxy group makes it unique, as it influences the compound's reactivity and properties. Other similar compounds include:
4-Iodopyridine
2-Iodopyridine
3-Ethoxypyridine
These compounds share structural similarities but differ in their functional groups and resulting chemical behavior.
Biological Activity
2-Ethoxy-4-iodopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features an ethoxy group and an iodine substituent on the pyridine ring. The presence of these functional groups influences its reactivity and interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethoxy group enhances solubility and potentially modulates binding affinity, while the iodine atom can participate in electrophilic reactions, making the compound a candidate for covalent modification of proteins .
Inhibition of Protein Tyrosine Phosphatase (PTP)
Research indicates that compounds structurally related to this compound can inhibit protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. For example, a related compound demonstrated an IC50 value of 0.07 μM against PTP1B, a target for type 2 diabetes treatment. This suggests that this compound could similarly influence PTP activity, potentially leading to therapeutic applications in metabolic disorders .
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of various pyridine derivatives, including those similar to this compound. The results indicated that these compounds could inhibit proliferation in several cancer cell lines, with some derivatives showing significant selectivity for tumor cells over normal cells. The mechanism was linked to the induction of apoptosis and modulation of cell signaling pathways .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized a series of pyridine derivatives and assessed their effects on various kinases. Compounds with structural similarities to this compound exhibited promising inhibitory activity against specific kinases involved in cancer progression. This highlights the potential for developing targeted therapies based on this compound's structure .
Data Tables
Properties
IUPAC Name |
2-ethoxy-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDPYTPLHCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735437 | |
Record name | 2-Ethoxy-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363437-55-1 | |
Record name | 2-Ethoxy-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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